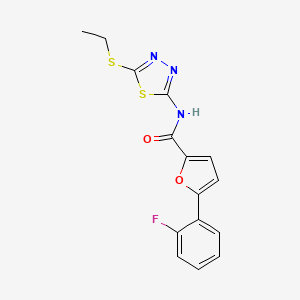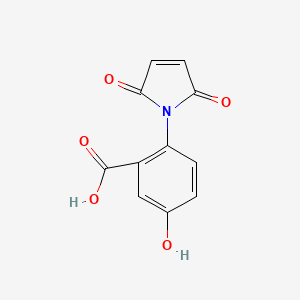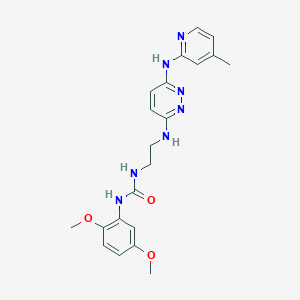
N-(5-iodo-6-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-6-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as IMPY and belongs to the class of benzamides.
Mechanism of Action
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)benzamide is not fully understood. However, it is believed to act as a selective antagonist of the A1 adenosine receptor, which is involved in various physiological processes including inflammation, pain, and sleep regulation.
Biochemical and Physiological Effects:
N-(5-iodo-6-methylpyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(5-iodo-6-methylpyridin-2-yl)benzamide in laboratory experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to study the specific effects of this receptor on various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several areas of future research that could be explored with N-(5-iodo-6-methylpyridin-2-yl)benzamide. One potential avenue of research is to further elucidate the mechanism of action of this compound and its effects on various physiological processes. Additionally, this compound could be evaluated for its potential as a therapeutic agent for other diseases beyond cancer, Alzheimer's disease, and Parkinson's disease. Finally, the synthesis method for this compound could be further optimized to improve yield and purity.
In conclusion, N-(5-iodo-6-methylpyridin-2-yl)benzamide is a promising compound that has the potential to be used in various fields of scientific research. Its high selectivity for the A1 adenosine receptor makes it a valuable tool for studying the specific effects of this receptor on various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biochemistry.
Synthesis Methods
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)benzamide can be achieved through a multi-step process. The first step involves the preparation of 5-iodo-6-methylpyridin-2-amine, which is then treated with benzoyl chloride to obtain the final product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Scientific Research Applications
N-(5-iodo-6-methylpyridin-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has been evaluated for its potential as a therapeutic agent for various diseases including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c1-9-11(14)7-8-12(15-9)16-13(17)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMGGKBEZGJTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-6-methylpyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B2886694.png)
![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)




![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2886705.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2886706.png)


![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)